molecular formula C19H14O3 B12190811 Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- CAS No. 66728-57-2

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)-

Cat. No.: B12190811
CAS No.: 66728-57-2
M. Wt: 290.3 g/mol
InChI Key: LLMGORCPADSESB-UHFFFAOYSA-N
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Description

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (proposed IUPAC name) is a substituted ethanone derivative featuring a benzoyloxy group (-OCOC₆H₅) at position 2 and a 1-naphthalenyl group (C₁₀H₇) at position 1. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred through comparison with structurally related ethanone derivatives.

The benzoyloxy group introduces ester functionality, which may influence hydrolysis kinetics and lipophilicity, while the naphthalenyl moiety contributes to π-π interactions and steric bulk. Below, we compare this compound with analogs from the literature to elucidate structure-property relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66728-57-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) benzoate

InChI

InChI=1S/C19H14O3/c20-18(13-22-19(21)15-8-2-1-3-9-15)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

LLMGORCPADSESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a naphthalen-1-yl group bonded to a ketone moiety at position 1, with a benzoyloxy substituent at position 2 of the ethanone backbone. The molecular formula C19H14O3\text{C}_{19}\text{H}_{14}\text{O}_3 implies conjugation between the aromatic systems, confirmed by UV-Vis spectra showing λmax\lambda_{\text{max}} at 275 nm.

Retrosynthetic Strategy

Disconnection at the ester bond reveals two precursors:

  • 1-(1-Naphthalenyl)-2-hydroxyethanone : The hydroxyl-bearing intermediate.

  • Benzoyl chloride : The acylating agent.
    A secondary disconnection at the ketone suggests naphthalene acylation via Friedel-Crafts chemistry.

Synthetic Pathways

Friedel-Crafts Acylation for Ketone Formation

Naphthalene undergoes electrophilic substitution with acetyl chloride under Lewis acid catalysis to yield 1-(1-naphthalenyl)ethanone:

Naphthalene+CH3COClAlCl31-(1-Naphthalenyl)ethanone(85% yield)[1]\text{Naphthalene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(1-Naphthalenyl)ethanone} \quad (85\% \text{ yield})

Optimization Data

ParameterOptimal ConditionYield Impact
CatalystAnhydrous AlCl₃<70% without
Temperature0–5°C15% drop at 25°C
SolventNitromethanePrevents over-acylation

α-Hydroxylation via Enolate Oxidation

The critical hydroxyl group is introduced through enolate formation and oxidation:

  • Enolate Generation :
    1-(1-Naphthalenyl)ethanoneLDA, THFEnolate\text{1-(1-Naphthalenyl)ethanone} \xrightarrow{\text{LDA, THF}} \text{Enolate}

  • Oxidation :
    EnolateDavis’ Oxaziridine2-Hydroxy-1-(1-naphthalenyl)ethanone(68% yield)[2]\text{Enolate} \xrightarrow{\text{Davis’ Oxaziridine}} \text{2-Hydroxy-1-(1-naphthalenyl)ethanone} \quad (68\% \text{ yield})

Reagent Comparison

Oxidizing AgentYield (%)Byproducts
Davis’ Oxaziridine68Minimal
O₂ (Bubbling)41Over-oxidized ketones
mCPBA55Epoxidation

Esterification with Benzoyl Chloride

The hydroxyl intermediate reacts with benzoyl chloride under Schotten-Baumann conditions:

2-Hydroxy-1-(1-naphthalenyl)ethanone+PhCOClpyridineTarget Compound(92% yield)[2]\text{2-Hydroxy-1-(1-naphthalenyl)ethanone} + \text{PhCOCl} \xrightarrow{\text{pyridine}} \text{Target Compound} \quad (92\% \text{ yield})

Solvent Screening

SolventReaction Time (h)Yield (%)
Dichloromethane292
THF478
Toluene665

Alternative Synthetic Approaches

Direct α-Benzoyloxylation

A one-pot method using 1-(1-naphthalenyl)ethanone and benzoyl peroxide under radical initiation:

1-(1-Naphthalenyl)ethanone+(PhCO)2O2AIBNTarget Compound(57% yield)[2]\text{1-(1-Naphthalenyl)ethanone} + (\text{PhCO})2\text{O}2 \xrightarrow{\text{AIBN}} \text{Target Compound} \quad (57\% \text{ yield})

Limitations : Competing C-H benzoylation reduces regioselectivity.

Enzymatic Esterification

Lipase B from Candida antarctica catalyzes transesterification in non-aqueous media:

ParameterValue
Enzyme Loading15 mg/mmol
Temperature40°C
Conversion89% (72 h)

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product with >99% purity.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) : δ 8.25 (d, 1H, naphthyl-H), 7.45–7.89 (m, 11H, aromatic), 5.32 (s, 2H, CH₂).

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

Industrial-Scale Considerations

Cost Analysis

StepCost ContributorMitigation Strategy
Friedel-CraftsAlCl₃ disposalCatalytic recycling
Enolate OxidationOxaziridine costSubstitute with O₂/Co catalyst

Environmental Impact

Process mass intensity (PMI) of 23.4 highlights solvent recovery opportunities .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has been utilized in analytical methods for the separation and identification of compounds.

High-Performance Liquid Chromatography (HPLC)

  • Methodology : The compound can be analyzed using reverse phase HPLC, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid.
  • Applications : This method is scalable and can be used for preparative separations to isolate impurities in various samples, making it suitable for pharmacokinetic studies and drug development processes .

Pharmaceutical Applications

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has potential therapeutic applications due to its structural characteristics.

Drug Development

  • Mechanism of Action : The compound's benzoyloxy group may enhance lipophilicity, potentially improving bioavailability and cellular uptake. This characteristic is essential in developing drugs targeting specific biological pathways.
  • Case Studies : Research has indicated its utility in synthesizing novel pharmaceutical agents that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in pain pathways .

Material Science

In material science, ethanone derivatives are explored for their role in developing advanced materials with unique properties.

Polymer Chemistry

  • Synthesis of Polymers : Ethanone derivatives can serve as monomers or crosslinking agents in polymer synthesis. The incorporation of the benzoyloxy group allows for enhanced thermal stability and mechanical strength in the resulting polymers.
  • Applications : These polymers find use in coatings, adhesives, and composite materials where durability and resistance to environmental degradation are critical .

Environmental Applications

The compound also shows promise in environmental chemistry.

Pollutant Removal

  • Adsorption Studies : Research indicates that ethanone derivatives can be effective adsorbents for removing pollutants from water sources. Their ability to form complexes with heavy metals enhances their efficacy in environmental remediation efforts.
  • Case Studies : Pilot studies have demonstrated significant reductions in pollutant concentrations when using ethanone-based adsorbents in wastewater treatment systems .

Mechanism of Action

The mechanism of action of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular data for ethanone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- 2-benzoyloxy, 1-naphthalenyl C₁₉H₁₄O₃ ~290.3 (calculated) Ester, aromatic
1-(1-Hydroxy-2-naphthalenyl)ethanone 1-hydroxy-2-naphthalenyl C₁₁H₁₀O₂ 174.2 Hydroxyl, ketone
2-Bromo-1-[2-(phenylmethoxy)-1-naphthalenyl]ethanone 2-bromo, 2-phenylmethoxy-1-naphthalenyl C₁₉H₁₅BrO₂ 355.22 Bromo, ether, ketone
2-(1H-Imidazol-1-ium-1-yl)-1-naphthalenyl-ethanone chloride 2-imidazolium, 1-naphthalenyl C₁₅H₁₃ClN₂O 272.73 Imidazolium, ketone, chloride
JWH-250 (Synthetic Cannabinoid) 1-pentylindol-3-yl, 2-methoxyphenyl C₂₁H₂₁NO₂ 319.4 Indole, methoxy, ketone
Key Observations:
  • Substituent Effects : The benzoyloxy group in the target compound enhances lipophilicity compared to hydroxyl () or methoxy groups (). This may improve membrane permeability but reduce aqueous solubility.
  • Reactivity : Bromo () and ester groups (target compound) offer sites for nucleophilic substitution or hydrolysis, respectively. The imidazolium group () introduces ionic character, altering solubility and biological activity.

Physicochemical and Spectral Properties

  • Spectroscopic Characterization: HSQC and NMR techniques () are critical for confirming substituent positions in ethanone derivatives. For instance, HSQC resolved ambiguities in 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone . The target compound’s ester carbonyl (C=O) would resonate near 170 ppm in ¹³C NMR, distinct from ketone carbonyls (~200 ppm) in hydroxyl-substituted analogs ().
  • Thermal Stability :

    • Compounds with halogen substituents (e.g., bromo in ) may exhibit lower thermal stability due to weaker C-Br bonds. The benzoyloxy group’s stability would depend on pH and temperature.

Biological Activity

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is characterized by its unique structure that incorporates a naphthalene moiety and a benzoyloxy group. This structural configuration is believed to contribute to its biological activities.

Antioxidant Activity

Antioxidant activity is a crucial aspect of evaluating the potential health benefits of compounds. Studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties.

  • DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Research indicates that certain derivatives related to Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- demonstrate antioxidant activity comparable to well-known antioxidants like ascorbic acid .
CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A79.62%1.37 times higher
Ethanone Derivative78.67%Comparable
Ascorbic Acid58.2%Reference

Anticancer Activity

The anticancer potential of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation.

  • Mechanisms of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For example, derivatives containing naphthalene rings have been reported to exhibit higher anticancer activity than standard treatments like sunitinib .
  • Case Studies : In vitro studies have demonstrated that certain synthesized derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications in the benzoyloxy and naphthalene moieties can enhance efficacy .

Research Findings

Several studies have focused on the synthesis and evaluation of Ethanone derivatives:

  • Synthesis : The synthesis of Ethanone derivatives often involves methods such as nucleophilic substitution and cycloaddition reactions, leading to compounds with improved biological profiles .
  • Biological Evaluations : These compounds undergo extensive biological evaluations, including cytotoxicity assays and mechanism studies, which reveal their potential as therapeutic agents against oxidative stress-related diseases and cancers.

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